molecular formula C12H18ClNO2S B587684 Dimethenamid-d3 CAS No. 1246816-31-8

Dimethenamid-d3

Cat. No.: B587684
CAS No.: 1246816-31-8
M. Wt: 278.809
InChI Key: JLYFCTQDENRSOL-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethenamid-d3 is a deuterium-labeled analog of dimethenamid, a preemergence herbicide used to control annual grasses and broadleaf weeds in various crops. The compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which allows for its use in environmental and biological studies to track the behavior of dimethenamid .

Mechanism of Action

Target of Action

Dimethenamid-d3 is a soil-applied herbicide . It belongs to the chloroacetamide class, also known as Group 15 . The primary targets of this compound are certain long-chain fatty acids . These fatty acids play a crucial role in plant growth .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of these long-chain fatty acids . This inhibition results in a reduction of plant growth , thereby controlling the proliferation of weeds.

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of long-chain fatty acids . By inhibiting this pathway, this compound disrupts the normal growth and development of plants. The downstream effects include reduced plant vigor and eventual death of the weed.

Pharmacokinetics

It is known to be highly soluble in water and has a low volatility . . These properties can impact the bioavailability of this compound in the environment.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of plant growth. This is achieved by disrupting the synthesis of long-chain fatty acids, which are crucial for plant development . The ultimate result is effective control of a variety of broad-leaved weeds and grasses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it can be easily transported in the environment . It may persist in water systems depending on local conditions . Furthermore, it is moderately toxic to most fauna and flora for which data is available , indicating that it should be used with caution to minimize potential harm to non-target organisms.

Biochemical Analysis

Biochemical Properties

It is known that the parent compound, Dimethenamid, belongs to the chloroacetamide class of herbicides and inhibits the synthesis of certain long-chain fatty acids, thus reducing plant growth . It is plausible that Dimethenamid-d3 shares similar biochemical properties with its parent compound, Dimethenamid.

Molecular Mechanism

It is known that Dimethenamid, the parent compound, inhibits the synthesis of certain long-chain fatty acids . This suggests that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Dimethenamid, is stable and does not degrade rapidly . It is plausible that this compound shares similar stability characteristics.

Metabolic Pathways

It is known that the parent compound, Dimethenamid, is metabolized in the liver . It is plausible that this compound is metabolized via similar pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethenamid-d3 involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, high yield, and simple operation, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethenamid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Comparison with Similar Compounds

Similar Compounds

    Dimethenamid: The non-labeled version of dimethenamid-d3, used for similar herbicidal purposes.

    Acetochlor: Another chloroacetamide herbicide with a similar mode of action.

    Metolachlor: A related herbicide with comparable applications and mechanisms.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic substitution provides a distinct advantage in research applications, making it a valuable tool for scientists .

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.